molecular formula C13H21N3O B8344691 5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine

5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine

Cat. No.: B8344691
M. Wt: 235.33 g/mol
InChI Key: GWVXOSRAROSAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an amine group at the 3-position and an isopropylpiperidin-4-yloxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an isopropylpiperidin-4-yloxy group and an amine group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

6-(1-propan-2-ylpiperidin-4-yl)oxypyridin-3-amine

InChI

InChI=1S/C13H21N3O/c1-10(2)16-7-5-12(6-8-16)17-13-4-3-11(14)9-15-13/h3-4,9-10,12H,5-8,14H2,1-2H3

InChI Key

GWVXOSRAROSAAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)OC2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1-Isopropylpiperidin-4-yloxy)-5-nitropyridine (1 eq) was dissolved in methanol and laced under a nitrogen atmosphere. A catalytic amount of 10% palladium on carbon was added and a hydrogen balloon connected to the reaction flask. The flask was flushed five times with hydrogen and stirred at room temperature for 4 hours under hydrogen atmosphere. The solid was filtered and washed with methanol. The filtrate was evaporated under reduced pressure yielding the product as a brown oil. LC/MS (m/z): 236.3 (MH+), Rt 0.38 minutes.
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